Spiraeoside
Overview
Description
Spiraeoside is a chemical compound that can be isolated from the flowers of Filipendula ulmaria (also known as Spiraea ulmaria or meadowsweet) or from the garden onion (Allium cepa) . It is also known as 3,3′,4′,5,7-Pentahydroxyflavone 4′-glucoside, Quercetin 4′-O-β-D-glucopyranoside, Quercetin 4′-glucoside, Spiraein, and Spireoside .
Synthesis Analysis
A study has validated a Reversed-Phase High Performance Liquid Chromatographic (RP-HPLC) method for the qualitative determination of spiraeoside contained in a gel preparation . The chromatography column used was a stainless steel column packed with silica surface covered with cross-linked diol groups for polar selectivity .
Molecular Structure Analysis
The molecular formula of Spiraeoside is C21H20O12 . It has a molar mass of 464.38 g/mol .
Chemical Reactions Analysis
Spiraeoside has been identified in pharmaceutical dosage forms using HPLC with UV detection . The optimized chromatographic conditions include an isocratic study of buffer (Tetra methyl ammonium hydroxide, at pH 2.5) and acetonitrile at 365 nm as the detection wavelength .
Physical And Chemical Properties Analysis
Spiraeoside is a solid substance with a molar mass of 464.38 g/mol . It has a melting point of 210 °C .
Scientific Research Applications
Cardioprotective Effects : Spiraeoside showed protective effects on human cardiomyocytes against high glucose-induced injury, oxidative stress, and apoptosis. This was achieved through the activation of the PI3K/Akt/Nrf2 signaling pathway (Liu et al., 2020).
Pharmacokinetics and Bioavailability in Mice : A UPLC-MS/MS method was developed to quantify spiraeoside in mouse blood, contributing to the understanding of its pharmacokinetics and bioavailability following intravenous and oral administration (Cai et al., 2022).
Evaluation in Traditional Medicine : Spiraeoside, being a major flavonoid in Filipendula ulmaria flowers, was quantified using HPTLC densitometry. This research supports its traditional medicinal use in Europe (Poukens-Renwart et al., 1992).
Isolation from Spiraea japonica : Two new atisane-type diterpenoid glucosides, named spiraeosides A and B, were isolated from Spiraea japonica, highlighting spiraeoside's diversity in different plant species (Zuo et al., 2009).
Effect on Oxidative Stress and ER Stress in Varicocelized Rats : Spiraeoside, along with other compounds, demonstrated ameliorative effects on oxidative stress, endoplasmic reticulum stress, and mitochondrial signaling in varicocelized rats (Karna et al., 2019).
Antioxidant and Anti-inflammatory Properties : In a study of Filipendula ulmaria and Filipendula vulgaris, spiraeoside showed significant antioxidant and anti-inflammatory activities, supporting its use in traditional medicine (Samardžić et al., 2018).
Analysis in Genista aetnensis Seeds : Spiraeoside was identified in the seeds of Genista aetnensis, contributing to the understanding of the compound's distribution in various plant species (Artamonova et al., 1987).
properties
IUPAC Name |
3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBYZLTFSLSBY-HMGRVEAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174078 | |
Record name | Spiraeoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Quercetin 4'-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Spiraeoside | |
CAS RN |
20229-56-5 | |
Record name | Quercetin 4′-O-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20229-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiraeoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiraeoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIRAEOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2B74751XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Quercetin 4'-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 - 241 °C | |
Record name | Quercetin 4'-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037932 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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